(1-Ethylindolin-5-yl)boronic acid
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Overview
Description
(1-Ethylindolin-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. This compound is particularly interesting due to its indole structure, which is a fused heterocyclic compound known for its biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylindolin-5-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an indole derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-Ethylindolin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like ethanol or water.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds .
Scientific Research Applications
(1-Ethylindolin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Ethylindolin-5-yl)boronic acid depends on its specific application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . In biological systems, the indole structure may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Indole-3-boronic acid: Another indole-based boronic acid with similar reactivity but different substitution patterns.
Phenylboronic acid: A simpler boronic acid that lacks the indole structure but shares similar chemical properties.
Pyridylboronic acid: A boronic acid with a pyridine ring, offering different electronic properties compared to the indole ring.
Uniqueness: (1-Ethylindolin-5-yl)boronic acid is unique due to its combination of the indole structure and boronic acid functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in both synthetic and biological research .
Properties
Molecular Formula |
C10H14BNO2 |
---|---|
Molecular Weight |
191.04 g/mol |
IUPAC Name |
(1-ethyl-2,3-dihydroindol-5-yl)boronic acid |
InChI |
InChI=1S/C10H14BNO2/c1-2-12-6-5-8-7-9(11(13)14)3-4-10(8)12/h3-4,7,13-14H,2,5-6H2,1H3 |
InChI Key |
IOMJWQCZJLLPNJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(CC2)CC)(O)O |
Origin of Product |
United States |
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